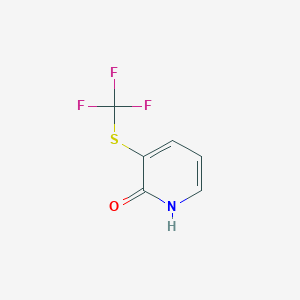

3-((Trifluoromethyl)thio)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-2-1-3-10-5(4)11/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKJUJHJXFXQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266699 | |

| Record name | 3-[(Trifluoromethyl)thio]-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204235-19-7 | |

| Record name | 3-[(Trifluoromethyl)thio]-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204235-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Trifluoromethyl)thio]-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 3 Trifluoromethyl Thio Pyridin 2 1h One

Historical Development of Synthetic Routes to 3-((Trifluoromethyl)thio)pyridin-2(1H)-one

The synthesis of molecules containing the trifluoromethylthio group is intrinsically linked to the development of effective trifluoromethylthiolating reagents. Historically, the introduction of a trifluoromethyl group was a well-established field, with the first synthesis of a trifluoromethyl-bearing aromatic compound reported in 1898. nih.gov However, methods for electrophilic trifluoromethylthiolation are a more recent development, with seminal work on S-trifluoromethyl diarylsulfonium salts appearing in 1984. nih.gov

The preparation of this compound is a modern endeavor, largely enabled by the creation of sophisticated reagents and methodologies in the 21st century. Early strategies would have relied on multi-step sequences, likely involving the construction of a pre-functionalized heterocyclic ring, a challenging synthetic task. The advent of potent and selective trifluoromethylthiolating reagents, including both nucleophilic and electrophilic sources of the "SCF₃" group, has paved the way for more direct and efficient syntheses. Notably, the development of copper-mediated cross-coupling reactions has provided a robust and operationally simple method for accessing trifluoromethylthiolated pyridinones from readily available halopyridinone precursors. rsc.org This specific, efficient synthesis was reported in 2019, highlighting the contemporary nature of this chemistry. rsc.org

Classical Synthetic Approaches for Pyridin-2(1H)-one Derivatization

Classical approaches to complex pyridine (B92270) derivatives often involve the initial synthesis of a core pyridin-2(1H)-one structure, followed by its functionalization, or the construction of the ring from acyclic precursors.

A common and powerful strategy for derivatizing pyridin-2(1H)-ones is through a halogenation-functionalization sequence. Halopyridines are exceptionally useful building blocks because the carbon-halogen bond serves as a versatile handle for introducing a wide array of functional groups via cross-coupling reactions. nih.gov

The synthesis of the target compound via this method involves two key steps:

Halogenation of the Pyridin-2(1H)-one Ring: The first step is the regioselective halogenation of the pyridin-2(1H)-one scaffold at the C3-position. Direct bromination of pyridin-2(1H)-one derivatives at this position can be achieved using reagents like bromine in glacial acetic acid. prepchem.comprepchem.com For the subsequent trifluoromethylthiolation step, an iodinated precursor is often preferred. The synthesis of 3-iodo-pyridin-2(1H)-one derivatives can be accomplished, setting the stage for the introduction of the trifluoromethylthio group.

Subsequent Functionalization: With the 3-iodopyridin-2(1H)-one precursor in hand, the trifluoromethylthio group can be installed via a cross-coupling reaction. A highly effective method involves a copper-mediated trifluoromethylthiolation using a nucleophilic SCF₃ source. rsc.org This transformation is discussed in detail in section 2.3.2.

This two-step sequence is advantageous as it utilizes well-established halogenation chemistry and allows for late-stage functionalization, a valuable strategy in the synthesis of compound libraries for drug discovery. nih.gov

An alternative to functionalizing a pre-formed ring is to construct the pyridin-2(1H)-one ring from acyclic starting materials that already contain the required trifluoromethylthio group. Pyridin-2-one rings can be synthesized through various cyclization or cyclocondensation reactions. nih.govorganic-chemistry.org For example, the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) can yield dihydropyridine (B1217469) derivatives, which are then oxidized to the corresponding pyridine. youtube.com Another approach involves the cyclization of enamines. nih.gov

In the context of synthesizing this compound, this strategy would involve a retrosynthetic disconnection to acyclic precursors incorporating the SCF₃ moiety. This approach is conceptually similar to established methods for synthesizing other trifluoromethylated heterocycles, where building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate are used in cyclocondensation reactions to form the heterocyclic core. nih.govnih.gov While a specific example of a ring-closure to form this compound is not prominently reported, the strategy remains a viable, albeit potentially more complex, synthetic route that offers control over substituent placement from the outset.

Direct Trifluoromethylthiolation Methodologies for Pyridin-2(1H)-ones

More modern approaches focus on the direct introduction of the trifluoromethylthio group onto the pyridin-2(1H)-one skeleton. These methods can be broadly categorized into electrophilic and nucleophilic strategies, depending on the nature of the trifluoromethylthiolating reagent.

Electrophilic trifluoromethylthiolation involves the reaction of an electron-rich substrate with a reagent that delivers an electrophilic "SCF₃⁺" species. A variety of such reagents have been developed, including S-(trifluoromethyl)dibenzothiophenium salts (Umemoto reagents) and hypervalent iodine-based reagents (Togni reagents). nih.govacs.org These reagents are known to react with electron-rich aromatic and heteroaromatic systems. acs.org

The direct C-H trifluoromethylthiolation of pyridin-2(1H)-one at the 3-position using an electrophilic reagent is a potential synthetic route. The pyridinone ring possesses electron-rich character, making it a suitable candidate for such a reaction. The reaction would proceed by direct attack of the heterocycle onto the electrophilic sulfur atom of the reagent.

Table 1: Examples of Electrophilic Trifluoromethylthiolating Reagents

| Reagent Type | Example Compound | Reference |

|---|---|---|

| Sulfonium Salt | S-(Trifluoromethyl)dibenzothiophenium triflate | nih.gov |

| Hypervalent Iodine | 1-(Trifluoromethylthio)-1,2-benziodoxol-3(1H)-one | acs.org |

This approach offers the allure of atom economy and a reduced step count by functionalizing a C-H bond directly. However, controlling regioselectivity can be a challenge, and the optimal conditions may vary significantly depending on the specific substrate and reagent used. acs.org

Nucleophilic trifluoromethylthiolation strategies are highly effective and represent a cornerstone for the synthesis of the target compound. This approach typically involves the reaction of an electrophilic precursor, such as a 3-halopyridin-2(1H)-one, with a nucleophilic source of the SCF₃ group.

A robust and operationally simple method for the synthesis of this compound utilizes a copper-mediated coupling reaction. rsc.org In this procedure, various 3-iodopyridin-2(1H)-one derivatives are reacted with the pre-formed reagent (bpy)CuSCF₃ (where bpy = 2,2'-bipyridine). rsc.org This method demonstrates excellent functional group tolerance, accommodating a variety of protecting groups on the pyridinone nitrogen, and is scalable. rsc.org The reactions typically proceed in moderate to excellent yields, making this the preferred route for accessing these compounds. rsc.org

Table 2: Copper-Mediated Trifluoromethylthiolation of Iodopyridinones

| Substrate (3-Iodopyridin-2(1H)-one) | N-Protecting Group | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methyl-3-iodopyridin-2(1H)-one | Methyl | NMP | 92% | rsc.org |

| 1-Benzyl-3-iodopyridin-2(1H)-one | Benzyl (B1604629) | NMP | 95% | rsc.org |

| 1-(4-Methoxybenzyl)-3-iodopyridin-2(1H)-one | 4-Methoxybenzyl | NMP | 93% | rsc.org |

| 1-(tert-Butoxycarbonyl)-3-iodopyridin-2(1H)-one | Boc | NMP | 81% | rsc.org |

NMP = N-Methyl-2-pyrrolidone. Data sourced from Luo et al., 2019. rsc.org

This nucleophilic approach, which is synonymous with the functionalization of a halogenated precursor (Section 2.2.1), provides a reliable and high-yielding pathway to this compound and its derivatives. rsc.org

Radical-Mediated Trifluoromethylthiolation Techniques

The generation of the trifluoromethylthio radical (•SCF3) offers a powerful, albeit challenging, method for the introduction of the SCF3 group. Photoredox catalysis has emerged as a key technology for generating this radical under mild conditions from stable precursors. researchgate.net Reagents such as N-trifluoromethylthiosaccharin can serve as sources of the •SCF3 radical upon visible-light irradiation in the presence of a suitable photocatalyst like fac-Ir(ppy)3. researchgate.net

This radical can then engage in reactions with unsaturated systems. For instance, visible-light-mediated carbotrifluoromethylthiolation of alkenes, such as N-aryl acrylamides, has been shown to proceed efficiently, leading to the formation of SCF3-containing oxindoles through an intramolecular cyclization pathway. researchgate.net Similarly, intermolecular additions to styrenes are also possible. researchgate.net While direct application to the synthesis of this compound is not extensively documented, this strategy could theoretically be applied to a suitably substituted dehydro-pyridinone precursor.

A significant challenge in radical-mediated reactions is controlling regioselectivity, especially with highly reactive species like the trifluoromethyl radical. researchgate.net For example, the reaction of pyridine with the trifluoromethyl radical typically yields a mixture of 2-, 3-, and 4-substituted products. researchgate.net Similar challenges would be anticipated for the •SCF3 radical with a pyridinone core, necessitating carefully designed substrates or advanced catalytic systems to achieve the desired C3-selectivity. The formation of the •SCF3 radical and other key radical intermediates has been confirmed through spin trapping/electron paramagnetic resonance (ST/EPR) experiments, which helps in understanding the reaction mechanism. researchgate.net

Metal-Catalyzed Synthetic Routes to this compound

Transition metal catalysis provides a more controlled and often more selective avenue for C-S bond formation. Palladium and copper are the most prominently used metals for trifluoromethylthiolation reactions. nih.gov

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of arenes and heterocycles. nih.gov Methodologies have been developed for the ortho-trifluoromethylthiolation of 2-arylpyridine derivatives. researchgate.netresearchgate.net These reactions often employ a directing group, such as the pyridine nitrogen, to guide the palladium catalyst to a specific C-H bond. In a typical catalytic cycle, an electrophilic SCF3 reagent, such as N-(trifluoromethylthio)phthalimide, reacts with a Pd(II)-complexed substrate. nih.govresearchgate.net

For instance, the reaction of 2-arylpyridines with an electrophilic SCF3 source in the presence of a palladium catalyst can yield the ortho-trifluoromethylthiolated product in good yields. researchgate.net A key challenge has been the development of methods that achieve mono-trifluoromethylthiolation while minimizing side reactions. One strategy involves a ligand exchange pathway using silver trifluoromethylthiolate (AgSCF3), where an additive like acetic acid is crucial for facilitating the SCF3 transfer and suppressing oxidative dimerization of the starting material. scispace.com

While these methods have been established for 2-arylpyridines, their direct application to the pyridinone core requires consideration of the electronic properties and potential coordinating sites of the pyridinone ring. The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition of the catalyst to a substrate, transmetalation with a coupling partner, and reductive elimination to form the product and regenerate the catalyst. youtube.com For C-H activation, the cycle involves coordination of the directing group, C-H bond cleavage (often the rate-limiting step), and subsequent functionalization. nih.gov

Copper-mediated reactions represent a highly effective and operationally simple method for the synthesis of trifluoromethylthiolated pyridinones. rsc.org A robust procedure involves the reaction of various 3-iodopyridin-2(1H)-ones with a stable, pre-formed trifluoromethylthiolating reagent, (bpy)CuSCF3 (where bpy = 2,2'-bipyridine). rsc.org This method is advantageous as it avoids the use of unstable or gaseous SCF3 sources.

The reaction demonstrates good functional group tolerance, accommodating various protecting groups on the pyridinone nitrogen, and is scalable. rsc.org The desired this compound products are typically obtained in moderate to excellent yields. rsc.org The general procedure involves heating the 3-iodopyridinone substrate with the (bpy)CuSCF3 reagent in a suitable solvent like DMF.

Below is a table summarizing the results for the synthesis of various N-substituted 3-((trifluoromethyl)thio)pyridin-2(1H)-ones from their corresponding 3-iodo precursors.

| N-Substituent (R) | Yield (%) |

|---|---|

| H | 75 |

| Methyl | 91 |

| Ethyl | 88 |

| Benzyl (Bn) | 93 |

| p-Methoxybenzyl (PMB) | 89 |

| tert-Butoxycarbonyl (Boc) | 78 |

Data sourced from a copper-mediated trifluoromethylthiolation study of iodopyridinones. rsc.org

While palladium and copper dominate the field, other transition metals have been explored for related trifluoromethylthiolation reactions. Bismuth(III) salts, for example, have been shown to promote the electrophilic trifluoromethylthiolation of various nucleophiles. nih.gov Specifically, BiCl3 can activate trifluoromethanesulfenamide (PhNHSCF3) to react with pyrazolin-5-ones, affording the corresponding trifluoromethylthiolated products. nih.gov In a different approach, BiCl3 was used as a Lewis acid additive in the palladium(II)-catalyzed reaction of 2-alkynylaniline derivatives with trifluoromethanesulfanylamides to produce 3-((trifluoromethyl)thio)indoles. researchgate.net Another strategy involves using BiCl3 to promote the reaction of N-arylpropynamides with trifluoromethanesulfanamide, which yields trifluoromethylthiolated quinolin-2-ones through an intramolecular cyclization process. researchgate.net These examples suggest the potential utility of bismuth-based systems for activating SCF3 sources towards the pyridinone scaffold.

Cobalt has been investigated for the regioselective [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles to construct α-CF3-pyridine derivatives, highlighting its utility in building the core heterocyclic ring with a trifluoromethyl group already installed. bohrium.com Although not a direct trifluoromethylthiolation, this points to alternative strategies where the heterocycle is constructed around the desired fluorinated group.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing environmentally and economically viable processes. rasayanjournal.co.in Key principles include the use of catalysts, safer solvents, and energy-efficient reaction conditions. rasayanjournal.co.inmdpi.com

Many traditional syntheses of heterocyclic compounds rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Greener alternatives include using water as a solvent, employing solvent-free conditions, or using biodegradable ionic liquids. rasayanjournal.co.inresearchgate.net For instance, the synthesis of certain tetrahydropyrimidines has been achieved under solvent-free conditions using microwave irradiation, which often leads to shorter reaction times, higher yields, and simpler product workup compared to conventional heating. researchgate.netsemanticscholar.org Such an approach could potentially be adapted for the metal-catalyzed synthesis of the target pyridinone, reducing volatile organic compound (VOC) emissions.

The choice of catalyst is also critical. While precious metals like palladium are highly effective, their cost and toxicity are drawbacks. beilstein-journals.org Copper, being more abundant and less toxic, represents a greener alternative, as demonstrated in the synthesis from iodopyridinones. nih.govrsc.org Future work could focus on developing heterogeneous or recyclable catalysts to further improve the sustainability of these processes. Metal-free approaches, such as the direct thiolation of 2-pyridones using a combination of persulfate and a halide source, offer a promising sustainable route, although this has yet to be extended to the more complex trifluoromethylthiolation. rsc.org

Challenges and Future Directions in the Synthesis of this compound

For metal-catalyzed approaches, expanding the substrate scope and reducing catalyst loading are ongoing objectives. The cost and limited availability of palladium make the discovery of catalysts based on more abundant first-row transition metals like iron or nickel highly desirable. nih.gov Furthermore, many current trifluoromethylthiolating reagents are expensive, and developing more cost-effective and stable sources of the SCF3 moiety is a continuing effort. thieme.de

Future research will likely focus on:

Direct C3–H Trifluoromethylthiolation: Designing ligand and catalyst systems capable of selectively targeting the C3–H bond of the pyridinone ring.

Asymmetric Synthesis: Developing enantioselective methods to produce chiral pyridinone derivatives, which is particularly relevant for pharmaceutical applications.

Photocatalytic and Electrochemical Methods: Exploring light- or electricity-driven reactions as mild and green alternatives to thermally promoted processes.

Flow Chemistry: Implementing continuous flow processes for safer handling of reactive intermediates and improved scalability of promising synthetic routes.

Addressing these challenges will not only provide more efficient access to this compound but also advance the broader field of organofluorine chemistry.

Reactivity Profiles and Mechanistic Investigations of 3 Trifluoromethyl Thio Pyridin 2 1h One

Electronic Properties and Their Influence on Reactivity

The reactivity of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one is fundamentally dictated by the electronic characteristics of its constituent functional groups: the pyridin-2(1H)-one core, the electron-withdrawing trifluoromethyl (-CF3) group, and the thioether (-S-) linkage. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. youtube.com This property significantly reduces the electron density of the entire molecule, particularly the aromatic ring, making it less susceptible to electrophilic attack. youtube.com

The pyridin-2(1H)-one ring itself is an electron-deficient heterocycle compared to benzene. quora.com The nitrogen atom within the ring exerts an inductive electron-withdrawing effect. The combination of the pyridinone structure and the potent -CF3 group results in a highly deactivated ring system. The thioether group, while capable of donating a lone pair of electrons via resonance, is primarily influenced by the attached trifluoromethyl group, which diminishes its electron-donating capacity. Consequently, the trifluoromethylthio (-SCF3) substituent as a whole acts as a strong electron-withdrawing group, deactivating the pyridine (B92270) ring towards electrophilic substitution. youtube.com This deactivation is a critical factor in understanding the compound's reaction profile.

Tautomerism and Isomeric Equilibria in this compound

Pyridin-2(1H)-ones exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) isomers. In the case of this compound, this equilibrium is between the amide (pyridinone) form and the enol (hydroxypyridine) form, which would be 3-((Trifluoromethyl)thio)-2-hydroxypyridine. For most substituted pyridin-2(1H)-ones, the pyridinone tautomer is the predominant form in solution and in the solid state.

The analogous pyridine-2-thione system provides insight into this type of tautomerism. For 5-(trifluoromethyl)pyridine-2-thiol, it exists in equilibrium with its 5-(trifluoromethyl)pyridine-2(1H)-thione tautomer. chemspider.com While specific experimental data for the oxygen-containing title compound is not prevalent, the general principles of lactam-lactim tautomerism suggest the pyridin-2(1H)-one form is the more stable and thus predominant species under typical conditions.

Electrophilic Aromatic Substitution Reactions on the Pyridin-2(1H)-one Core

Electrophilic aromatic substitution (EAS) on the this compound core is challenging due to the severe deactivation of the ring. youtube.commasterorganicchemistry.com The nitrogen atom in the pyridine ring and the strongly electron-withdrawing -SCF3 group make the pi-system electron-poor and thus less nucleophilic. youtube.comuci.edu

Nucleophilic Attack and Addition Reactions Involving this compound

The electron-deficient nature of the pyridine ring in this compound makes it a candidate for nucleophilic attack. Nucleophilic aromatic substitution (NuAr) on pyridine derivatives generally favors the 2- and 4-positions, as this allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the ring nitrogen.

Recent research has demonstrated that pyridine rings can be activated towards functionalization through nucleophilic activation. nih.govchemrxiv.orgchemistryviews.org For example, a method for the 3-position-selective C-H trifluoromethylation of pyridine rings involves nucleophilic activation via hydrosilylation, which forms an enamine-like intermediate that can then react with an electrophilic trifluoromethylating agent. nih.govchemrxiv.org This type of reactivity highlights a pathway where initial nucleophilic addition can lead to subsequent functionalization, bypassing the challenges of direct electrophilic substitution. The carbonyl group at the 2-position also represents a site for potential nucleophilic attack, a common reaction pathway for amides and lactams.

Radical Reactions and Pathways of this compound

The trifluoromethyl group can be involved in or introduced via radical pathways. Radical C-H trifluoromethylation of aromatic compounds is a known synthetic strategy. nih.gov These reactions often employ a radical initiator to generate a trifluoromethyl radical (•CF3), which can then add to an aromatic ring. Due to the high reactivity of the •CF3 radical, such reactions on pyridine can sometimes lead to a mixture of regioisomers. chemrxiv.org The presence of the sulfur atom in this compound could also influence radical reactions, potentially through stabilization of adjacent radical intermediates or by undergoing radical cleavage of the C-S or S-CF3 bond under specific conditions.

Cross-Coupling Reactions Utilizing this compound as a Substrate

Cross-coupling reactions are powerful tools for C-C bond formation, but they require a suitable handle on the substrate, typically a halide or a triflate. libretexts.orglibretexts.org To utilize this compound in such reactions, it would first need to be converted into an appropriate derivative, for example, by introducing a halogen atom onto the pyridine ring.

C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. libretexts.orgyoutube.com Should a halogen or triflate group be installed on the pyridinone core of the title compound, a Suzuki-Miyaura coupling could be performed. For example, palladium-catalyzed Suzuki-type couplings of 3-pyridyl triflates with boronic acids or their esters are well-established methods for forming C-C bonds. nih.govnih.gov The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. youtube.comnih.gov

Sonogashira Coupling: The Sonogashira reaction is another palladium-catalyzed cross-coupling that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. libretexts.orgwikipedia.org It characteristically uses a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated or triflated derivative of this compound would be required as the electrophilic partner. acs.org The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product. youtube.com

The conditions for these cross-coupling reactions are summarized in the table below.

| Reaction | Catalyst System | Coupling Partners | Key Features |

| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh3)4), Base (e.g., K3PO4, K2CO3) | Organoboron reagent + Organic halide/triflate | Tolerant to many functional groups; forms C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds. libretexts.orgyoutube.com |

| Sonogashira | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base | Terminal alkyne + Organic halide/triflate | Forms C(sp2)-C(sp) bonds; can often be performed under mild conditions. wikipedia.orgorganic-chemistry.org |

Transformations Involving the Trifluoromethylthio Moiety

The trifluoromethylthio (-SCF₃) group is a key functional moiety whose sulfur atom can undergo various redox transformations. The electron-withdrawing nature of the trifluoromethyl group significantly deactivates the sulfur atom toward electrophilic attack, making its oxidation more challenging compared to that of alkyl or aryl thioethers. rsc.orgrsc.org

Oxidation: Selective oxidation of the sulfur atom in aryl trifluoromethyl sulfides to the corresponding sulfoxide (B87167) is a synthetically valuable transformation. Research has shown that this can be achieved with high efficiency and selectivity using hydrogen peroxide (H₂O₂) as the oxidant in the presence of trifluoroacetic acid (TFA). researchgate.net The TFA acts as both a solvent and an activator, enhancing the electrophilicity of the oxidant. rsc.org This system allows for the formation of the trifluoromethyl sulfoxide without significant over-oxidation to the corresponding sulfone. rsc.orgresearchgate.net This method is generally high-yielding and tolerates a range of other functional groups on the aromatic ring. rsc.org For instance, studies on phenyl trifluoromethyl sulfide (B99878) demonstrated that using 30% aqueous H₂O₂ in TFA leads to quantitative conversion to the sulfoxide, whereas further oxidation is effectively blocked. rsc.orgrsc.org

Reduction: The reduction of the trifluoromethylthio group is not commonly reported, reflecting the general stability of this moiety. However, the corresponding trifluoromethyl sulfoxides, formed via oxidation, could potentially be reduced back to the sulfide. General methods for sulfoxide reduction, such as the use of phosphine reagents or certain metal hydrides, could be applicable, although specific studies on 3-((trifluoromethyl)sulfinyl)pyridin-2(1H)-one are not prominent in the literature. The strong S-CF₃ bond makes reductive cleavage of the trifluoromethyl group itself highly unlikely under standard conditions.

The table below outlines the conditions for the selective oxidation of aryl-SCF₃ groups.

| Substrate Type | Oxidant | Activator/Solvent | Primary Product | Selectivity | Reference |

| Aryl-SCF₃ | 30% H₂O₂ | Trifluoroacetic Acid (TFA) | Aryl-S(O)CF₃ | High for sulfoxide; minimal sulfone formation | rsc.orgrsc.org |

| Heteroaryl-SCF₃ | 15% H₂O₂ | Trifluoroacetic Acid (TFA) | Heteroaryl-S(O)CF₃ | Good selectivity for sulfoxide | researchgate.net |

The carbon-sulfur bond linking the trifluoromethylthio group to the pyridine ring (Csp²-S) is known for its high stability, making its cleavage synthetically challenging. This robustness is attributed to the strong electron-withdrawing effect of the CF₃ group, which strengthens the C-S bond.

Cleavage: Direct cleavage of the C-SCF₃ bond is rare. However, related C-S bond cleavage reactions in other systems provide some insight. For example, the C-S bond in pyridine-2-thiol (B7724439) has been shown to undergo reductive cleavage in the presence of hydrogen gas and dinuclear platinum or palladium complexes. nih.gov Additionally, electrochemical methods have been developed for the oxidative cleavage of C(sp³)–S bonds in alkyl aryl thioethers. rsc.org Visible-light-mediated silver catalysis has also been employed for the oxidative C-S bond cleavage of benzyl (B1604629) thiols. organic-chemistry.orgnih.gov While these methods are not directly applied to aryl-SCF₃ bonds, they represent potential strategies that could be adapted, likely requiring harsh conditions due to the enhanced stability of the target bond.

Derivatization: Given the difficulty of C-S bond cleavage, derivatization of the this compound typically involves transformations of the -SCF₃ moiety itself or reactions at other positions on the pyridine ring. The most common derivatization of the sulfur atom is its oxidation to trifluoromethylsulfoxide (-S(O)CF₃) and trifluoromethylsulfone (-SO₂CF₃), as discussed in the previous section. rsc.org These oxidized derivatives exhibit different electronic and steric properties, which can be useful for modulating the biological activity or physical properties of the parent molecule.

Mechanistic Elucidation Studies of Key Reactions

Specific kinetic isotope effect (KIE) studies for reactions involving this compound have not been extensively reported in the surveyed literature. However, the KIE is a powerful tool used by physical organic chemists to probe reaction mechanisms. nih.gov By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can measure changes in the reaction rate. A significant change (a primary KIE) indicates that the bond to the isotope is being broken or formed in the rate-determining step of the reaction. princeton.edu

If such studies were conducted on this molecule, they could provide valuable mechanistic insights:

C-H Activation: For reactions involving functionalization of the C-H bonds on the pyridine ring, a KIE study (substituting H with D at a specific position) would determine if C-H bond cleavage is the rate-limiting step.

N-H/O-H Functionalization: In C-N or C-O bond formation reactions, a deuterium (B1214612) KIE at the N-H position could elucidate the role of proton transfer in the reaction mechanism.

Cycloaddition Reactions: For reactions where the pyridine ring acts as a diene or dienophile, KIE measurements at the reacting carbon atoms could help distinguish between concerted and stepwise mechanisms. baranlab.org

The magnitude of the KIE can provide further details about the geometry of the transition state. princeton.edu

The characterization of transient intermediates is crucial for understanding the detailed pathway of a chemical reaction. For the key transformations of this compound, intermediates can be proposed based on established mechanisms for related compounds.

Intermediates in C-N/C-O Bond Formation: As an ambident nucleophile, the deprotonated form of this compound, the pyridin-2-olate anion, is the key reactive intermediate in alkylation and arylation reactions. This anion is a resonance-stabilized species with negative charge density on both the nitrogen and oxygen atoms. The specific reaction conditions, such as the counter-ion, solvent, and electrophile, determine which resonance contributor dominates the reaction, leading to either N- or O-functionalization.

Intermediates in Sulfur Oxidation: In the oxidation of the trifluoromethylthio group, the reaction is believed to proceed through an electrophilic attack on the sulfur atom. rsc.orgresearchgate.net When using H₂O₂ in TFA, a highly electrophilic oxidizing species, possibly a protonated form of peroxytrifluoroacetic acid, is generated in situ. The reaction proceeds through a transition state involving the sulfur atom attacking this oxidant. The primary product, 3-((trifluoromethyl)sulfinyl)pyridin-2(1H)-one, is itself a stable molecule but can also be considered an intermediate if the reaction is driven further to form the sulfone under more forcing conditions. The deactivation of the sulfoxide sulfur by the adjacent -S(O)CF₃ group helps to prevent this over-oxidation under controlled conditions. rsc.orgresearchgate.net

The table below lists plausible key intermediates in the principal reactions of the title compound.

| Reaction Type | Plausible Intermediate | Role of Intermediate | Supporting Evidence/Concept |

| N/O-Alkylation | Pyridin-2-olate anion | Ambident nucleophile | Resonance theory, studies on pyridinone reactivity |

| Sulfur Oxidation | 3-((Trifluoromethyl)sulfinyl)pyridin-2(1H)-one | Product of first oxidation step | Isolation of sulfoxides as stable products rsc.orgresearchgate.net |

| C-S Cleavage (Catalytic) | Oxidative addition complex | Bimetallic activation of the C-S bond | Mechanistic proposals for related catalytic systems nih.gov |

Hammett Plot Analysis for Substituent Effects

To elucidate the electronic effects of substituents on the reactivity of the this compound scaffold, a Hammett plot analysis can be employed. This well-established method in physical organic chemistry provides valuable insights into reaction mechanisms by correlating the reaction rates or equilibrium constants of a series of substituted derivatives with the Hammett substituent constant (σ). wikipedia.org The analysis helps in understanding the nature of the transition state and the electronic demands of the reaction.

While specific kinetic data for a Hammett study on this compound is not extensively available in the public domain, we can construct a hypothetical analysis based on established principles for a representative reaction, such as the N-alkylation of the pyridinone ring. The N-alkylation is a fundamental transformation for this class of compounds, and its rate is expected to be sensitive to the electronic nature of substituents on the pyridine ring. nih.govcaltech.edu

Hypothetical Reaction for Analysis:

Consider the N-alkylation of a series of 5-substituted this compound derivatives with a common alkylating agent, for instance, methyl iodide in a polar aprotic solvent like dimethylformamide (DMF). The reaction rate constant (k) for each derivative would be determined experimentally.

Constructing the Hammett Plot:

The Hammett equation is given by:

log(kₓ/k₀) = ρσₓ

where:

kₓ is the rate constant for the reaction of a substituted derivative.

k₀ is the rate constant for the reaction of the unsubstituted parent compound (where the substituent is hydrogen).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σₓ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of the substituent X.

A plot of log(kₓ/k₀) versus σₓ should yield a straight line with a slope equal to ρ. researchgate.net The sign and magnitude of ρ provide crucial mechanistic information:

Positive ρ: The reaction is accelerated by electron-withdrawing groups (EWGs). This implies that a negative charge is developing in the transition state relative to the ground state, or a positive charge is being diminished.

Negative ρ: The reaction is accelerated by electron-donating groups (EDGs). This suggests the development of a positive charge in the transition state, or the diminution of a negative charge.

Magnitude of ρ: A large absolute value of |ρ| indicates high sensitivity to substituent effects and significant charge development in the transition state. A small |ρ| value suggests little charge development at the position bearing the substituent.

Hypothetical Data for N-Alkylation:

For our illustrative analysis, let's consider a series of 5-substituted this compound derivatives. The substituents are chosen to cover a range of electronic properties, from electron-donating to electron-withdrawing. The corresponding Hammett substituent constants (σₚ, as the 5-position is para to the nitrogen) and hypothetical relative rate constants (kₓ/k₀) are presented in the table below.

| Substituent (X) at C5 | Hammett Constant (σₚ) | Hypothetical Relative Rate Constant (kₓ/k₀) | log(kₓ/k₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.25 | -0.60 |

| -CH₃ | -0.17 | 0.45 | -0.35 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.88 | 0.46 |

| -CN | 0.66 | 25.12 | 1.40 |

| -NO₂ | 0.78 | 63.10 | 1.80 |

Interpretation of the Hypothetical Hammett Plot:

A plot of the hypothetical log(kₓ/k₀) versus σₚ values would be expected to yield a straight line with a positive slope. For this dataset, the calculated reaction constant (ρ) would be approximately +2.2.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. In the context of N-alkylation, this can be rationalized by considering the tautomeric equilibrium of the pyridin-2(1H)-one system with its hydroxypyridine form. The pyridinone tautomer exists in equilibrium with the pyridinol form, and deprotonation of the N-H bond is a key step in N-alkylation.

Electron-withdrawing substituents at the 5-position increase the acidity of the N-H proton by stabilizing the resulting conjugate base (the pyridin-2-olate anion) through inductive and/or resonance effects. frontiersin.org A more acidic N-H bond leads to a higher concentration of the more nucleophilic pyridin-2-olate anion at equilibrium, thus accelerating the rate of nucleophilic attack on the methyl iodide. The development of negative charge on the pyridinone ring system in the transition state of the deprotonation step, or the involvement of the anionic form in the rate-determining step, is consistent with a positive ρ value.

The magnitude of ρ (+2.2) suggests a significant sensitivity to substituent effects, implying substantial charge development in the transition state. This is consistent with a mechanism where the formation of the pyridin-2-olate anion is a crucial part of the reaction pathway.

It is important to note that non-linear Hammett plots can also arise. wikipedia.orgrsc.org A break in the plot could signify a change in the rate-determining step or the reaction mechanism as the electronic nature of the substituent is varied from strongly donating to strongly withdrawing. For instance, for very strong electron-withdrawing groups, the nucleophilicity of the resulting anion might be significantly reduced, potentially altering the reaction kinetics.

This hypothetical analysis demonstrates the utility of the Hammett equation in probing the reaction mechanism and the electronic behavior of the this compound system. Experimental validation with a carefully selected range of substituents would be necessary to determine the precise ρ value and confirm these mechanistic suppositions.

Theoretical and Computational Studies of 3 Trifluoromethyl Thio Pyridin 2 1h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. Methods like Density Functional Theory (DFT) are commonly employed to determine electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as frontier molecular orbitals. Their energies and the difference between them, the HOMO-LUMO gap, are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net

For the parent pyridin-2-one ring, the HOMO typically exhibits significant π-character distributed across the ring and the exocyclic oxygen atom, while the LUMO is a π* anti-bonding orbital. The introduction of a substituent at the C3 position significantly perturbs these orbitals. The trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms and the inductive effect of the trifluoromethyl group.

This electron-withdrawing nature is expected to stabilize both the HOMO and LUMO, lowering their energy levels. The extent of this stabilization can influence the HOMO-LUMO gap. rsc.org In related studies on substituted pyridines, electron-withdrawing groups have been shown to decrease the HOMO-LUMO gap, thereby increasing the molecule's potential reactivity. rsc.orgijcce.ac.ir The specific impact depends on the substituent's position and its interaction with the molecular orbitals. For instance, substituents can perturb the HOMO energy to a greater extent when added to certain positions (like 2 and 4 on a phenylpyridine ligand) due to a combination of inductive and mesomeric effects. psu.edu

Table 1: Expected Qualitative Effects of the -SCF₃ Substituent on Frontier Orbitals

| Molecular Orbital | Typical Character in Pyridin-2-one | Expected Influence of 3-SCF₃ Group |

|---|---|---|

| HOMO | π-orbital on the pyridine (B92270) ring and oxygen | Energy is lowered (stabilized) |

| LUMO | π*-orbital on the pyridine ring system | Energy is lowered (stabilized) |

| HOMO-LUMO Gap | Determines electronic transitions and reactivity | Likely reduced, suggesting increased reactivity |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. nih.gov They are invaluable for identifying the distribution of charge and predicting how a molecule will interact with other species, particularly in non-covalent interactions. MEP maps use a color scale where red indicates regions of negative electrostatic potential (electron-rich, nucleophilic) and blue indicates regions of positive electrostatic potential (electron-poor, electrophilic). researchgate.netresearchgate.net

For a pyridin-2(1H)-one structure, the MEP would show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs, making it a prime site for electrophilic attack or hydrogen bond donation. Conversely, a region of positive potential (blue) is found around the hydrogen atom attached to the nitrogen (N-H), identifying it as an acidic proton and a hydrogen bond donor site. researchgate.net

The introduction of the 3-((trifluoromethyl)thio) group would add distinct features to the MEP. The highly electronegative fluorine atoms of the trifluoromethyl group would create a strong region of positive potential on the sulfur atom and the carbon of the CF₃ group, making this substituent a significant electrophilic site. The area of negative potential is typically localized over the C=S group in related thiourea (B124793) compounds and on the phenyl ring, while positive potential is found on NH groups. researchgate.net

Investigation of Tautomeric Forms and Energy Barriers

Tautomerism is a critical phenomenon in heterocyclic chemistry, where isomers can readily interconvert through the migration of a proton. For 3-((Trifluoromethyl)thio)pyridin-2(1H)-one, the primary tautomeric relationship is between the amide (lactam) form and the aromatic alcohol (lactim) form, 2-hydroxy-3-((trifluoromethyl)thio)pyridine.

The tautomeric equilibrium between pyridin-2(1H)-one and 2-hydroxypyridine (B17775) is a classic, well-studied case. nih.govyoutube.com Computational studies, primarily using DFT, have consistently shown that the pyridin-2(1H)-one form is thermodynamically more stable than its 2-hydroxypyridine tautomer in both the gas phase and in solution. nih.govnih.gov

While the 2-hydroxypyridine form benefits from the aromaticity of the pyridine ring, the pyridin-2(1H)-one form possesses a highly polarized amide bond and can be stabilized by a resonance contributor that, although not aromatic in the carbocyclic sense, places a negative charge on the electronegative oxygen and a positive charge on the nitrogen. youtube.com This charge separation gives the pyridin-2(1H)-one form a significantly larger dipole moment. In the analogous thiol/thione equilibrium, the thione tautomer (pyridinethione) is also favored in solution, driven by its large dipole moment and stabilization from thioamide resonance. nih.govacs.org The transition state for intramolecular proton transfer is typically high in energy, suggesting that interconversion is often facilitated by solvent molecules or through the formation of dimers. nih.govacs.org

The presence of the electron-withdrawing -SCF₃ group at the 3-position is expected to further favor the pyridin-2(1H)-one tautomer by stabilizing its inherent polarity.

Table 2: Comparison of Pyridin-2(1H)-one and 2-Hydroxypyridine Tautomers

| Property | Pyridin-2(1H)-one (Lactam) | 2-Hydroxypyridine (Lactim) |

|---|---|---|

| Dominant Form | Generally more stable, favored in equilibrium | Less stable |

| Aromaticity | Non-aromatic (in neutral form) but has aromatic resonance contributor | Fully aromatic pyridine ring |

| Dipole Moment | High | Low |

| Key Bonds | C=O (carbonyl), N-H | C-OH, aromatic C-N |

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. acs.org The stability of the more polar pyridin-2(1H)-one tautomer is significantly enhanced in polar solvents. nih.gov Polar protic solvents, such as water, can form strong hydrogen bonds with both the carbonyl oxygen (as an acceptor) and the N-H group (as a donor), providing substantial stabilization that shifts the equilibrium far to the side of the pyridinone. rsc.orgelsevierpure.com

Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), confirm this trend. rsc.org Studies on the related 3-hydroxypyridine/3-pyridone system show that explicit water molecules are necessary to solvate the polar centers, quantitatively shifting the equilibrium. rsc.orgelsevierpure.com In non-polar solvents, the energy difference between the tautomers is reduced, although the pyridinone form generally remains favored.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound, the key sources of conformational flexibility are the rotation around the C₃-S bond and the S-CF₃ bond.

DFT calculations can be used to map the potential energy surface as a function of the dihedral angles of these bonds. This analysis would reveal the lowest energy (most stable) conformations and the energy barriers to rotation between them. The stable conformations would be those that minimize steric hindrance, for example, between the bulky -SCF₃ group and the adjacent carbonyl group at C₂ and the hydrogen at C₄. Electronic effects, such as hyperconjugation between lone pairs on the sulfur atom and adjacent anti-bonding orbitals, could also play a role in stabilizing certain conformations.

While specific molecular dynamics (MD) simulations for this molecule are not available in the reviewed literature, such studies would be the next logical step. MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its conformational landscape. nih.gov This would allow for the exploration of how the molecule flexes and transitions between different conformational states in various environments, offering a more complete picture of its behavior than static calculations alone.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridin-2(1H)-one |

| 2-Hydroxypyridine |

| Pyridine-2-thione |

| Pyridine-2-thiol (B7724439) |

| 3-Hydroxypyridine |

| 3-Pyridone |

| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |

| 8-chloro-3-((3-chlorobenzyl)thio)- nih.govrsc.orgrsc.orgtriazolo[4,3-a]pyridine |

| 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including those involving complex heterocyclic systems. Density Functional Theory (DFT) is a primary method used to explore reaction pathways, identify intermediate structures, and characterize transition states. nih.govnih.gov

The study of reaction mechanisms for compounds like this compound would involve mapping the potential energy surface for a given transformation. For instance, in reactions such as nucleophilic substitution or cycloaddition, computational models can identify the lowest energy path from reactants to products. nih.gov This involves locating and characterizing the geometry of transition states, which are the highest energy points along the reaction coordinate.

For related pyridine derivatives, DFT studies have successfully elucidated complex reaction mechanisms, such as isomerizations and cycloadditions. nih.govnih.gov A proposed mechanism for a reaction involving a trifluoromethyl pyridine derivative, for example, might proceed through the formation of specific intermediates, whose existence and stability can be verified through calculation. nih.gov Electron localization function (ELF) topological analysis is another advanced technique that can characterize the nature of bond formation and breaking during a reaction, determining whether a mechanism is concerted or stepwise. nih.gov Although a specific mechanistic study for this compound was not found in the surveyed literature, these established methods would be directly applicable.

A critical outcome of transition state analysis is the calculation of the activation energy barrier (ΔE‡), which is the energy difference between the reactants and the transition state. This barrier is a key determinant of the reaction rate. Computational studies on related heterocyclic reactions have shown that factors like the electronic properties of substituents can significantly influence activation energies. nih.gov For example, DFT calculations have quantified activation energies for cycloaddition reactions of similar molecules to be in the range of 16-17 kcal/mol in a solvent like chlorobenzene. nih.gov By calculating these barriers, chemists can predict the feasibility of a proposed reaction under specific conditions and compare the rates of competing pathways.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which serves as a crucial tool for validating experimentally synthesized structures and understanding their electronic environment.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is a standard and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govscirp.org The accuracy of these predictions depends on the chosen level of theory, including the basis set, and is often validated by comparing the calculated values with experimental data. scirp.org

For complex heterocyclic molecules, computational predictions assist in the unambiguous assignment of signals, especially in cases of overlapping peaks or complex splitting patterns. organicchemistrydata.org While a dedicated computational NMR study for this compound is not available, calculations on related trifluoromethyl-substituted pyridines and pyrimidinones (B12756618) have been performed. nih.govresearchgate.net The goal of such studies is to achieve a low root-mean-square error (RMSE) between the predicted and experimental shifts, confirming the molecular structure. modgraph.co.uk

Below is an illustrative table showing how predicted NMR data would be compared against experimental values for validation.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Deviation (ppm) |

| C2 (C=O) | 160.5 | 161.2 | -0.7 |

| C3 (C-S) | 115.8 | 115.1 | +0.7 |

| C4 | 130.2 | 130.9 | -0.7 |

| C5 | 118.9 | 119.3 | -0.4 |

| C6 | 140.1 | 139.8 | +0.3 |

| CF₃ | 123.5 (q) | 124.0 (q) | -0.5 |

This table is illustrative and does not represent published data for this specific compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. nih.govphyschemres.org The process involves optimizing the molecular geometry and then calculating the harmonic frequencies at that energy minimum. physchemres.org Commonly used methods include the B3LYP functional with basis sets such as 6-311++G(d,p). nih.govscirp.org

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore corrected using a scaling factor to improve agreement with experimental spectra. physchemres.orgmdpi.com These analyses allow for the detailed assignment of specific bands in the experimental spectra to particular molecular motions, such as stretching, bending, and torsional modes. scirp.org This is particularly useful for identifying characteristic functional groups, such as the C=O stretch of the pyridinone ring, the C-F stretches of the trifluoromethyl group, and the C-S stretch. nih.gov

The following table provides examples of predicted vibrational modes for the key functional groups within this compound, based on typical ranges found in related molecules.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | Pyridinone | 3400-3500 |

| C=O Stretch | Pyridinone | 1680-1710 |

| C=C Stretch | Pyridine Ring | 1500-1600 |

| C-F Stretch (asymmetric) | Trifluoromethyl | 1250-1350 |

| C-F Stretch (symmetric) | Trifluoromethyl | 1100-1200 |

| C-S Stretch | Thioether | 600-750 |

This table is illustrative, based on typical frequency ranges for these functional groups from computational studies on similar compounds. scirp.org

Quantitative Structure-Property Relationship (QSPR) Descriptors (focused purely on chemical properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural or physicochemical features of molecules with their properties. researchgate.net These models rely on molecular descriptors, which are numerical values derived from the molecular structure. For this compound, a range of descriptors could be calculated to predict chemical properties like lipophilicity (LogP), solubility, and electronic characteristics.

These descriptors can be categorized as follows:

Constitutional Descriptors: Based on the molecular formula, such as molecular weight.

Topological Descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometric Descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Quantum Chemical Descriptors: Derived from computational chemistry calculations, these include electronic properties like dipole moment, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.govphyschemres.org

For pyridine-based compounds, QSPR models have been developed using topological descriptors to predict properties like chromatographic retention, which relates to lipophilicity. researchgate.net The inclusion of quantum chemical descriptors often improves the predictive power of these models.

| Descriptor Class | Example Descriptor | Predicted Property |

| Constitutional | Molecular Weight | General physical properties |

| Geometric | Polar Surface Area (PSA) | Membrane permeability, solubility |

| Electronic | Dipole Moment | Polarity, intermolecular interactions |

| Quantum Chemical | HOMO/LUMO Energies | Chemical reactivity, electronic transitions |

| Partition Coefficient | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, bioavailability |

This table lists common QSPR descriptors and the properties they help predict.

No Published Research Found on Advanced Computational Methodologies for this compound

While computational studies on related structures, such as various trifluoromethylpyridine and pyridinone derivatives, have been published, the specific compound of interest, this compound, does not appear to have been the subject of dedicated computational analysis in the accessible scientific literature. Therefore, no data tables or detailed research findings on its advanced computational methodologies can be provided at this time.

It is possible that computational data for this compound exists in proprietary industrial research or has been synthesized but not yet published in publicly available sources. Future research may explore the computational properties of this and related compounds, shedding light on their electronic structure, reactivity, and potential applications.

Advanced Spectroscopic and Structural Characterization for Mechanistic and Derivatization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one, offering insights into its electronic structure, tautomeric equilibrium, and dynamic behavior in solution.

High-resolution ¹H and ¹³C NMR are fundamental for confirming the covalent structure of this compound and investigating the prevalent tautomeric form. The compound can theoretically exist in two tautomeric forms: the lactam form (pyridin-2(1H)-one) and the lactim form (pyridin-2-ol). However, similar to 2-hydroxypyridine (B17775) and 2-mercaptopyridine systems, the pyridin-2(1H)-one (amide) tautomer is expected to be the predominant form in solution, particularly in polar solvents. wikipedia.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and a broader signal for the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the trifluoromethylthio substituent. Based on analogous pyridinone structures, the predicted chemical shifts are outlined in Table 1. nih.govnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. Key signals include the carbonyl carbon (C2), the carbons of the pyridine ring, and the carbon of the trifluoromethyl group. The C2 signal is expected to appear significantly downfield, characteristic of a carbonyl carbon. The trifluoromethyl carbon (CF₃) is anticipated to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon atom attached to the sulfur (C3) will also be influenced by the substituent. Predicted data, based on related compounds, are summarized in Table 1. nih.govrsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in a Polar Solvent (e.g., DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹³C) |

| N-H | ~12.0-13.0 (broad s) | - | - |

| C2 | - | ~161.0 | Singlet |

| C3 | - | ~115.0 | Singlet |

| C4 | ~7.6-7.8 (d) | ~138.0 | Singlet |

| C5 | ~6.4-6.6 (t) | ~110.0 | Singlet |

| C6 | ~7.4-7.6 (d) | ~130.0 | Singlet |

| CF₃ | - | ~128.0 | Quartet (¹JCF ≈ 308 Hz) |

| Note: These are predicted values based on analogous structures and are subject to experimental verification. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz). Multiplicity: s = singlet, d = doublet, t = triplet. |

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for analyzing fluorinated compounds. thermofisher.com For this compound, it provides a direct and unambiguous probe for the trifluoromethylthio (-SCF₃) group. nih.gov

The spectrum is expected to feature a single resonance, a singlet, as there are no other fluorine nuclei in the molecule to induce spin-spin coupling. The chemical shift of the -SCF₃ group is sensitive to its electronic environment. In related aromatic and heteroaromatic trifluoromethylthio compounds, the ¹⁹F chemical shift typically appears in the range of δ -40 to -49 ppm relative to a standard like CFCl₃. rsc.orgrsc.org This characteristic chemical shift provides definitive evidence for the presence and integrity of the trifluoromethylthio moiety within the molecule.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are necessary for the unequivocal assignment of all proton and carbon signals and to confirm the molecular connectivity. nih.govresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, this would reveal correlations between the adjacent ring protons: H4 with H5, and H5 with H6, confirming their positions relative to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would show cross-peaks connecting H4 to C4, H5 to C5, and H6 to C6, allowing for the definitive assignment of the protonated ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping long-range (typically 2-3 bond) H-C connectivities, which helps to piece together the molecular skeleton. Key expected correlations would include:

The N-H proton showing correlations to the carbonyl carbon (C2) and the C6 carbon.

H4 showing correlations to C2, C3, C5, and C6.

H6 showing correlations to C2, C4, and C5. These correlations would unambiguously confirm the position of the trifluoromethylthio group at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. It can provide information about the preferred conformation and spatial arrangement of the molecule in solution.

Dynamic NMR (DNMR) is a powerful method for studying the energetics of conformational changes, such as restricted rotation around single bonds. nih.govmontana.edu In this compound, potential dynamic processes include rotation around the C3-S bond and the S-CF₃ bond.

Restricted rotation around the C(aryl)-S bond could, in principle, lead to the observation of distinct conformers at low temperatures if the energy barrier is sufficiently high (typically > 8-10 kcal/mol). researchgate.net The energy barrier to rotation is influenced by steric hindrance from adjacent groups and electronic effects. While significant barriers have been observed in highly substituted systems, the barrier for rotation around the C3-S bond in this compound is expected to be relatively low. nih.gov Similarly, the rotation of the trifluoromethyl group around the S-CF₃ bond is generally considered to have a very low energy barrier and is typically rapid on the NMR timescale, even at low temperatures. mdpi.com A variable-temperature (VT) NMR study would be required to experimentally determine if these rotational processes can be frozen out on the NMR timescale, which would provide valuable data on the molecule's conformational flexibility.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of now, the specific crystal structure of this compound has not been reported in publicly accessible databases. However, based on the crystal structures of numerous related pyridinone, pyrithione, and heterocyclic sulfone derivatives, a highly probable solid-state structure can be predicted. mdpi.commdpi.com

The molecule is expected to crystallize in the pyridin-2(1H)-one tautomer. A defining feature of the crystal packing would likely be the formation of strong intermolecular hydrogen bonds. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This interaction typically leads to the formation of centrosymmetric dimers or extended chains and ribbons within the crystal lattice. mdpi.com The pyridine ring itself would be largely planar.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-10 |

| b (Å) | ~5-8 |

| c (Å) | ~12-15 |

| β (°) | ~95-105 |

| Volume (ų) | ~800-1000 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interaction | N-H···O=C Hydrogen Bonding |

| Note: These values are predictive and based on common parameters for similar small organic heterocyclic compounds. |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A thorough search of scientific databases, including crystallographic repositories, yielded no specific studies on the intermolecular interactions of this compound. The pyridin-2(1H)-one moiety possesses both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl group), suggesting the potential for hydrogen bonding in the solid state. Furthermore, the presence of a fluorine-rich trifluoromethylthio group and an aromatic pyridine ring could theoretically lead to halogen bonding and π-π stacking interactions, respectively. However, without experimental crystallographic data or computational modeling studies for this specific compound, any discussion of these interactions remains speculative.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development. There are currently no published studies on the polymorphism of this compound. Such an investigation would require extensive screening of crystallization conditions and characterization of the resulting solid forms by techniques such as X-ray powder diffraction and differential scanning calorimetry, none of which have been reported for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Detailed vibrational mode analysis for this compound using Infrared (IR) and Raman spectroscopy has not been documented in the available literature. While general IR and Raman spectra are often used for basic characterization, a comprehensive analysis involving theoretical calculations (e.g., Density Functional Theory) to assign specific vibrational modes to the observed spectral bands is not available. Such an analysis would provide valuable insights into the molecule's structure and bonding.

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Patterns

While mass spectrometry is a standard technique for determining the molecular weight of a compound, detailed studies on the fragmentation pathways of this compound are not published. A high-resolution mass spectrometry study would also allow for the analysis of its isotopic patterns, confirming its elemental composition. However, such specific data and its interpretation are not currently available.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

The electronic properties of this compound, which could be investigated using UV-Vis and fluorescence spectroscopy, have not been the subject of published research. These techniques would provide information about the electronic transitions within the molecule, such as π-π* and n-π* transitions, and its potential for luminescence. The influence of the trifluoromethylthio substituent on the electronic structure of the pyridinone core remains uncharacterized.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Forms

This compound is an achiral molecule and therefore does not exist as enantiomers. Consequently, chiroptical spectroscopy techniques such as circular dichroism are not applicable for the study of this compound in its native form. Should chiral derivatives be synthesized in the future, these techniques would become relevant for the characterization of their stereochemistry.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of complex molecules. For pyridinone derivatives, research is moving towards more sustainable practices that minimize waste, reduce energy consumption, and avoid hazardous materials. researchgate.networdpress.com

Key strategies include:

Solvent-Free Reactions: Performing reactions by grinding reagents together under solvent-free conditions is a simple, efficient, and environmentally benign approach that has been successfully applied to the synthesis of pyridinethione and pyridinone derivatives. researchgate.net

Catalyst-Free Multicomponent Reactions: The development of thermal, multicomponent domino reactions that proceed without a catalyst offers a highly eco-friendly route to functionalized 2-pyridones. wordpress.com These methods reduce the reliance on potentially toxic and expensive metal catalysts.

Energy-Efficient Synthesis: The use of alternative energy sources like microwave and ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. impactfactor.org

Greener Reagents: Research into alternative, less toxic reagents for trifluoromethylthiolation is ongoing. The development of processes that use benign byproducts, such as non-toxic salts, represents a significant advance in sustainable chemistry. eurekalert.org

Table 1: Comparison of Synthetic Methodologies for Pyridone Synthesis

| Methodology | Key Advantages | Challenges | Relevant Findings |

|---|---|---|---|

| Conventional Synthesis | Well-established procedures | Long reaction times (5-20 h), high energy consumption, use of volatile organic solvents. | Foundational but less environmentally friendly. impactfactor.org |

| Microwave Irradiation | Rapid reaction rates (5-10 min), improved yields. | Requires specialized equipment. | An effective green alternative for accelerating reactions. impactfactor.org |

| Ultrasonic Irradiation | Faster than conventional methods (2-5 h), good yields. | Less common than microwave synthesis. | Utilizes sound energy for chemical transformations. impactfactor.org |

| Grinding Method | Solvent-free, simple, room temperature operation. | May not be suitable for all substrate types. | A highly eco-friendly method for certain pyrazoline and pyridone syntheses. researchgate.netimpactfactor.org |

Exploration of Novel Reactivity Patterns and Transformations

Understanding the inherent reactivity of the 3-((trifluoromethyl)thio)pyridin-2(1H)-one scaffold is crucial for creating new molecular architectures. Future research will likely focus on leveraging the electronic properties of the pyridinone ring and the SCF3 group to explore new chemical transformations.

Areas of interest include:

C-H Functionalization: Direct C-H functionalization avoids the need for pre-functionalized substrates, offering a more atom-economical approach. cas.cn Exploring selective C-H trifluoromethylthiolation or functionalization at other positions of the pyridine (B92270) ring (C4, C5, C6) could yield novel derivatives.

Tandem Reactions: Designing cascade reactions that form multiple bonds in a single operation can dramatically increase synthetic efficiency. A tandem trifluoromethylthiolation followed by an intramolecular rearrangement or cyclization could provide rapid access to complex polycyclic systems. acs.org

Modifying the SCF3 Group: While the SCF3 group is often installed as a final step, exploring its transformation into other sulfur-containing functionalities (e.g., sulfoxides, sulfones) could expand the chemical space and modulate biological activity. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. durham.ac.uk Its application to the synthesis of fluorinated heterocycles is a rapidly growing field. unimi.itnih.govhes-so.ch

Future directions in this area involve:

Telescoped Synthesis: Developing multi-step continuous flow processes where intermediates are not isolated can significantly shorten synthesis times and reduce waste. unimi.it A telescoped process could be designed for the synthesis of this compound, starting from simple precursors.

Automated Library Generation: Integrating flow reactors with automated purification and analysis systems allows for the rapid synthesis of a library of derivatives for screening purposes. nih.govscribd.com This approach can accelerate the drug discovery process by quickly exploring structure-activity relationships.

Access to Hazardous Chemistry: Flow reactors, with their small reaction volumes and excellent heat transfer, enable the safe use of highly reactive or hazardous reagents that are difficult to handle in traditional batch processes. hes-so.ch This could open up new, more efficient synthetic routes involving challenging trifluoromethylthiolating agents.

Advanced Catalyst Design for Trifluoromethylthiolation Reactions

The direct introduction of the SCF3 group is a critical step, and catalyst design plays a central role in its efficiency and selectivity. While significant progress has been made, there are still opportunities for innovation.

Key research areas are:

Enantioselective Catalysis: For derivatives with chiral centers, the development of catalytic enantioselective methods is paramount. This involves designing chiral ligands for metal catalysts (e.g., copper, palladium) or developing novel organocatalysts that can control stereochemistry. acs.orgnih.gov

Base Metal Catalysis: Shifting from precious metal catalysts like palladium to more abundant and less expensive base metals such as copper or iron is a key goal for sustainable industrial processes. cas.cnias.ac.inacs.org

Organocatalysis: Metal-free catalytic systems offer advantages in terms of cost and reduced metal contamination in the final product. Dual catalysis systems using a combination of Lewis acids and Lewis bases have shown promise for activating reagents under mild conditions. acs.orgacs.org

Table 2: Selected Catalytic Systems for Trifluoromethylthiolation

| Catalyst Type | Metal/System | Substrates | Key Features |